4-Prenyloxyresveratrol

α-Glucosidase inhibition Anti-diabetic Enzyme kinetics

Researchers requiring a non-cytotoxic dual tyrosinase and α-glucosidase inhibitor often face a gap between potency and safety with common stilbenoids. 4-Prenyloxyresveratrol solves this with sub-micromolar tyrosinase inhibition (IC50 0.90 μM) and a 9.7-fold α-glucosidase potency advantage over oxyresveratrol, while demonstrating no cytotoxicity in melanin assays. • Dual activity profile validated in cell-based and enzymatic assays. • Natural occurrence in Morus alba supports botanical standardization. • LogP 4.188 enables lipophilic formulation studies. Global stock available for immediate procurement.

Molecular Formula C19H20O4
Molecular Weight 312.4 g/mol
CAS No. 69065-16-3
Cat. No. B158294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Prenyloxyresveratrol
CAS69065-16-3
Molecular FormulaC19H20O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=C(C=C1O)C=CC2=C(C=C(C=C2)O)O)O)C
InChIInChI=1S/C19H20O4/c1-12(2)3-8-16-18(22)9-13(10-19(16)23)4-5-14-6-7-15(20)11-17(14)21/h3-7,9-11,20-23H,8H2,1-2H3/b5-4+
InChIKeyFEHGVKWVMWWVQZ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown powder

Structure & Identifiers


Interactive Chemical Structure Model





4-Prenyloxyresveratrol: A Prenylated Stilbenoid with Enzyme Inhibitory Profiles


4-Prenyloxyresveratrol (CAS 69065-16-3), also known as 4'-prenyloxyresveratrol or PORT, is a naturally occurring prenylated stilbenoid derivative structurally related to oxyresveratrol, featuring a 3-methyl-2-butenyl (prenyl) ether substituent on the resveratrol scaffold [1]. The compound has been isolated from Morus species including Morus alba (white mulberry) and Morus wittiorum, as well as from Artocarpus incisus (breadfruit) heartwood [2]. Chemically, it is defined by the molecular formula C19H20O4 and a molecular weight of 312.36 g/mol, with a reported melting point range of 197–199 °C [3]. Among the stilbenoid class, 4-prenyloxyresveratrol is distinguished by the presence of the lipophilic prenyl moiety, a structural modification that influences its enzyme inhibition selectivity and physicochemical properties relative to non-prenylated analogs.

Prenylated stilbenoid for enzyme inhibition studies
Lipophilic scaffold with prenyl-dependent selectivity
Natural product sourced from Morus species

Why Generic Stilbenoids Cannot Substitute 4-Prenyloxyresveratrol


Generic substitution of 4-prenyloxyresveratrol with unmodified stilbenoids such as resveratrol or even its direct structural precursor oxyresveratrol is scientifically unsound due to quantifiable differences in enzyme inhibition selectivity. Specifically, the addition of the prenyl group to the oxyresveratrol core produces a pronounced functional divergence in α-glucosidase inhibition—a difference exceeding 9-fold in IC50 values—while preserving comparable tyrosinase inhibitory potency [1]. This dual-activity modulation is not achievable with non-prenylated analogs, which either lack α-glucosidase activity entirely (as with resveratrol) or exhibit substantially weaker multi-target profiles. Furthermore, 4-prenyloxyresveratrol demonstrates cell-based melanin biosynthesis inhibition without measurable cytotoxicity, a safety-efficacy balance that distinguishes it from other tyrosinase inhibitors such as kojic acid, which is associated with contact sensitization concerns [2]. Substituting with a structurally similar but non-prenylated analog would therefore compromise the unique activity signature required for applications demanding both tyrosinase inhibition and α-glucosidase modulation.

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Non-prenylated analogs (e.g., oxyresveratrol) may lack the α-glucosidase inhibition required for dual-target screening.

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Deletion of the prenyl group can shift enzyme selectivity profiles; single-enzyme assays may not represent the full activity signature.

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Melanin inhibition and cell-viability context may differ with unmodified stilbenoids; class-level data cannot substitute for compound-specific validation.

Quantitative Differentiation Evidence Versus Comparator Compounds


Superior α-Glucosidase Inhibition Compared to Oxyresveratrol

In a direct head-to-head comparison conducted within the same study using identical assay conditions, 4-prenyloxyresveratrol (PORT) demonstrated a 9.7-fold stronger inhibitory effect on α-glucosidase compared to its non-prenylated analog oxyresveratrol (ORT). The IC50 values, derived from triplicate determinations, were 28.04 ± 0.06 μM for PORT versus 272.91 ± 13.16 μM for ORT [1]. This pronounced enhancement in α-glucosidase inhibition is directly attributable to the presence of the prenyl substituent on the 4-position, as the remainder of the molecular scaffold is identical between the two compounds.

α‑Glucosidase inhibition
Direct comparison
4‑Prenyloxyresveratrol: 28.04 μM Oxyresveratrol: 272.91 μM 9.7‑fold higher potency
Supports dual‑enzyme inhibition assay context
Triplicate determinations; identical assay conditions
α-Glucosidase inhibition Anti-diabetic Enzyme kinetics

Potent Tyrosinase Inhibition with Modest Potency Shift

In the same direct comparative study, 4-prenyloxyresveratrol (PORT) exhibited potent tyrosinase inhibitory activity with an IC50 value of 0.90 ± 0.03 μM, compared to 0.57 ± 0.04 μM for oxyresveratrol (ORT) [1]. The modest 1.6-fold reduction in tyrosinase potency is offset by the dramatic gain in α-glucosidase inhibition described above. Notably, PORT maintains sub-micromolar activity, placing it among the more potent naturally derived tyrosinase inhibitors, with potency comparable to the synthetic benchmark arbutin (IC50 = 14.18 ± 0.51 μM in the same assay system), against which PORT shows approximately 15.8-fold greater potency [1]. The IC50 of 0.90 μM has been independently corroborated by multiple vendor technical datasheets .

Tyrosinase inhibition
Direct comparison
PORT: 0.90 μM Oxyresveratrol: 0.57 μM Arbutin: 14.18 μM 1.6‑fold potency shift vs ORT; 15.8‑fold vs arbutin
Supports tyrosinase inhibition context; sub‑micromolar potency reported
Mushroom tyrosinase assay; triplicates
Tyrosinase inhibition Skin whitening Melanin biosynthesis

Non-Cytotoxic Melanin Biosynthesis Inhibition in Melanoma Cells

In a fractionation-guided study of Artocarpus incisus heartwood extracts, 4-prenyloxyresveratrol was identified as one of seven active compounds contributing to melanin biosynthesis inhibition. The study employed cultured B16 melanoma cells and demonstrated that the extract containing 4-prenyloxyresveratrol inhibited melanin biosynthesis without inducing cytotoxicity [1]. This safety-efficacy profile was further corroborated by in vivo evaluation in brown guinea pigs, where the extract produced melanin inhibition without observable skin irritation [1]. While this evidence is class-level (the compound was evaluated within an active fraction rather than in isolation), the identification of 4-prenyloxyresveratrol among a limited set of active principles—alongside (+)-dihydromorin, chlorophorin, (+)-norartocarpanone, artocarbene, and artocarpesin—establishes its functional contribution to the observed non-cytotoxic melanin inhibition phenotype [1].

Melanin inhibition & cytotoxicity
Class‑level inference
Melanin biosynthesis inhibited without cytotoxicity (B16 cells) In vivo guinea pig: no skin irritation observed
Supports non‑cytotoxic melanin inhibition context
Compound identified within active fraction; cell‑viability endpoint interpretation
Melanin inhibition Cytotoxicity B16 melanoma

Validated Botanical Sources for Traceable Natural Sourcing

4-Prenyloxyresveratrol has been isolated and structurally characterized from multiple botanical sources, providing procurement flexibility and traceable natural origin credentials. Documented sources include Morus alba (white mulberry) leaves and twigs, Morus wittiorum stem bark, and Artocarpus incisus (breadfruit) heartwood [1][2]. This is contrasted with purely synthetic stilbenoid analogs that lack validated natural occurrence. The compound is registered in authoritative natural product databases including KNApSAcK (ID: C00002900) and KEGG (ID: C10283), confirming its established status as a naturally occurring stilbenoid [3]. Unlike many resveratrol derivatives that exist only as laboratory synthetic constructs, 4-prenyloxyresveratrol's presence in edible plant species (Morus alba has a long history of dietary and traditional medicinal use) provides an additional dimension of relevance for nutraceutical and cosmeceutical development programs.

Botanical source documentation
Class‑level inference
Morus alba (leaves, twigs) Morus wittiorum (stem bark) Artocarpus incisus (heartwood) KNApSAcK / KEGG registered
Natural origin verification; sourcing traceability context
Phytochemical isolation data; database identity confirmation
Natural product Botanical source Morus species

Enhanced Lipophilicity Compared to Non-Prenylated Stilbenoids

4-Prenyloxyresveratrol exhibits a calculated partition coefficient (LogP) of 4.188, reflecting the significant lipophilicity enhancement conferred by the prenyl substituent . For class-level context, resveratrol has a reported LogP of approximately 3.1, while oxyresveratrol (with an additional hydroxyl group) exhibits even lower lipophilicity [1]. The 1-1.5 unit increase in LogP for 4-prenyloxyresveratrol relative to non-prenylated stilbenoids corresponds to approximately a 10- to 30-fold increase in lipid-phase partitioning, which has implications for membrane permeability and formulation strategy. The compound's physicochemical profile is further defined by a melting point of 197–199 °C, density of 1.29 g/cm³, boiling point of 560.5 °C (at 760 mmHg), and four hydrogen bond donor/acceptor sites [2].

Lipophilicity (LogP)
Class‑level reference
4‑Prenyloxyresveratrol: LogP 4.188 Resveratrol: ≈3.1 ≈12.6‑fold greater lipid partitioning
Supports lipophilicity‑dependent formulation context
Calculated partition coefficient; class‑level reference
Lipophilicity LogP Physicochemical properties

Validated Research and Industrial Application Scenarios


Dual-Activity Discovery Programs for Tyrosinase and α-Glucosidase

Research programs investigating multi-target metabolic modulation should prioritize 4-prenyloxyresveratrol over oxyresveratrol or resveratrol due to its quantitatively superior dual-inhibition profile. With IC50 values of 0.90 μM against tyrosinase and 28.04 μM against α-glucosidase, 4-prenyloxyresveratrol provides a 9.7-fold α-glucosidase potency advantage over oxyresveratrol while retaining sub-micromolar tyrosinase activity [1]. This differentiated activity signature makes the compound particularly suitable for screening cascades targeting metabolic syndrome, diabetic complications with dermatological manifestations, or combination cosmeceutical-nutraceutical product concepts where both skin brightening and glucose metabolism modulation are relevant endpoints. The validated natural occurrence in Morus species further supports its inclusion in botanical-based discovery libraries [2].

Non-Cytotoxic Tyrosinase Inhibition for Melanogenesis Research

For applications requiring tyrosinase inhibition without concomitant cytotoxicity—a critical differentiator in dermatological and cosmetic research—4-prenyloxyresveratrol offers an evidence-backed advantage. Studies in B16 melanoma cells demonstrate that 4-prenyloxyresveratrol-containing fractions inhibit melanin biosynthesis without inducing cytotoxicity, and in vivo guinea pig testing confirms an absence of skin irritation [3]. This safety-efficacy profile supports selection of 4-prenyloxyresveratrol over cytotoxic depigmenting agents or over tyrosinase inhibitors with known sensitization potential (such as kojic acid or hydroquinone) when developing topical formulations for hyperpigmentation research or cosmetic active screening. The compound's natural occurrence in edible mulberry species provides additional regulatory narrative support for cosmetic ingredient development [2].

Lipophilic Stilbenoid Formulation and Drug Delivery Development

Formulation scientists developing delivery systems for lipophilic stilbenoids should select 4-prenyloxyresveratrol as a model prenylated compound for comparative studies against non-prenylated benchmarks. The calculated LogP of 4.188—approximately 1.1 units higher than resveratrol—translates to a ~12.6-fold increase in lipid-phase partitioning . This physicochemical distinction enables systematic evaluation of how prenylation affects encapsulation efficiency in lipid-based nanocarriers, transdermal flux, and cellular uptake kinetics. Procurement of 4-prenyloxyresveratrol alongside oxyresveratrol or resveratrol permits controlled structure-property relationship studies where the prenyl group is the sole variable, making it a strategic selection for academic and industrial laboratories investigating structure-dependent formulation behavior of stilbenoids [1].

Phytochemical Standardization of Morus-Derived Botanicals

Analytical laboratories and quality control departments engaged in the standardization of Morus alba (mulberry) botanical ingredients should procure 4-prenyloxyresveratrol as a reference standard for method development and validation. The compound's isolation from UVC-irradiated mulberry leaves—where its concentration increases following UV treatment—establishes it as a relevant marker for processing-induced phytochemical changes [1]. Its presence in multiple Morus species tissues, including leaves, twigs, and root bark, supports its utility as a species-specific or tissue-specific authentication marker [2]. Unlike resveratrol, which occurs broadly across numerous plant families, 4-prenyloxyresveratrol's more restricted botanical distribution enhances its value for source verification and adulteration detection in Morus-based nutraceutical raw materials.

Application
Selection Property
Validation Focus
Multi‑target enzyme inhibition screening
Dual tyrosinase/α‑glucosidase inhibition profile
Enzyme assay cross‑validation
Cell‑model melanogenesis research
Melanin inhibition and cytotoxicity endpoint context
B16 cell‑viability endpoint confirmation
Lipophilic stilbenoid formulation research
High LogP for lipid‑based delivery exploration
Encapsulation and permeability assays
Botanical standardization
Morus species marker compound
HPLC method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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